4-Hidroxi-3-nitropiridina

Descripción general

Descripción

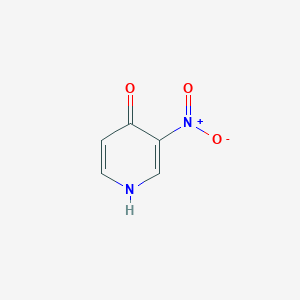

4-Hydroxy-3-nitropyridine is a versatile intermediate used in the synthesis of various pharmaceutical and agrochemical compounds. This compound is a pyridine-based molecule with a hydroxy group at the 4th position and a nitro group at the 3rd position . It is known for its applications in organic synthesis and as a building block in the preparation of more complex molecules.

Aplicaciones Científicas De Investigación

4-Hydroxy-3-nitropyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

Target of Action

Nitropyridines, in general, are known to interact with various biological targets due to their electron-deficient character .

Biochemical Pathways

It’s known that from 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . Also, from 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .

Result of Action

It’s known that 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

Action Environment

The action, efficacy, and stability of 4-Hydroxy-3-nitropyridine can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It’s also recommended to avoid dust formation and breathing in dust .

Análisis Bioquímico

Biochemical Properties

4-Hydroxy-3-nitropyridine can be synthesized by the nitration of 4-hydroxypyridine . It may be used in the synthesis of 4-ethoxy-3-nitropyridine by treating with phosphorus pentachloride (PCl 5) followed by ethanol

Cellular Effects

Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation . These effects suggest that 4-Hydroxy-3-nitropyridine may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 4-Hydroxy-3-nitropyridine in laboratory settings. It is known that this compound is stable under normal conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitropyridine can be synthesized by the nitration of 4-hydroxypyridine . The nitration process involves treating 4-hydroxypyridine with a nitrating agent, such as nitric acid, under controlled conditions to introduce the nitro group at the 3rd position.

Industrial Production Methods: In an industrial setting, 4-Hydroxy-3-nitropyridine can be produced by a similar nitration process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound can also be synthesized by treating 4-methoxy-3-nitropyridine with hydrobromic acid followed by neutralization with sodium hydroxide .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-3-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: It can be converted to 4-ethoxy-3-nitropyridine by treating with phosphorus pentachloride followed by ethanol.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group.

Common Reagents and Conditions:

Phosphorus Pentachloride (PCl5): Used for substitution reactions to introduce ethoxy or chloro groups.

Hydrobromic Acid (HBr): Used for demethylation of methoxy groups.

Sodium Hydroxide (NaOH): Used for neutralization and hydrolysis reactions.

Major Products Formed:

4-Ethoxy-3-nitropyridine: Formed by substitution with ethanol.

4-Chloro-3-nitropyridine: Formed by substitution with phosphorus oxychloride.

Comparación Con Compuestos Similares

4-Chloro-3-nitropyridine: Similar structure with a chloro group instead of a hydroxy group.

4-Methoxy-3-nitropyridine: Similar structure with a methoxy group instead of a hydroxy group.

4-Amino-3-nitropyridine: Similar structure with an amino group instead of a hydroxy group.

Uniqueness: 4-Hydroxy-3-nitropyridine is unique due to the presence of both hydroxy and nitro groups on the pyridine ring, which allows for a wide range of chemical reactions and applications. Its versatility as an intermediate in organic synthesis makes it a valuable compound in various fields of research and industry .

Actividad Biológica

4-Hydroxy-3-nitropyridine (C_5H_4N_2O_3) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

4-Hydroxy-3-nitropyridine features a hydroxyl (-OH) group and a nitro (-NO_2) group attached to a pyridine ring. The presence of these functional groups significantly influences its reactivity and biological interactions. The compound's molecular weight is approximately 156.10 g/mol, and it is characterized by its ability to form hydrogen bonds, which enhances its interaction with biological macromolecules.

1. Antimicrobial Activity

Recent studies have shown that 4-hydroxy-3-nitropyridine exhibits antimicrobial properties against various bacterial strains. For instance, it has demonstrated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These findings suggest that the compound may be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

2. Anticancer Potential

Research has indicated that 4-hydroxy-3-nitropyridine may possess anticancer properties. A study conducted by researchers involved in evaluating various nitropyridine derivatives found that this compound inhibited the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce oxidative stress in cancer cells was highlighted, suggesting a potential pathway for its anticancer activity .

3. Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Preliminary data indicate that it may interact with specific enzymes involved in metabolic pathways, potentially altering their activity. For example, its structural characteristics allow it to bind effectively to active sites of certain enzymes, thus inhibiting their function .

The biological activity of 4-hydroxy-3-nitropyridine is largely attributed to its ability to form hydrogen bonds with biological molecules, influencing their structure and function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the hydroxyl group enhances solubility and bioavailability .

Case Studies

Several case studies have highlighted the therapeutic potential of 4-hydroxy-3-nitropyridine:

- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various nitropyridine derivatives, including 4-hydroxy-3-nitropyridine, against standard antibiotics. Results indicated that this compound exhibited comparable or superior activity against specific strains, warranting further investigation into its mechanism of action .

- Anticancer Activity Assessment : In vitro studies demonstrated that treatment with 4-hydroxy-3-nitropyridine led to significant reductions in cell viability in several cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment .

Propiedades

IUPAC Name |

3-nitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-5-1-2-6-3-4(5)7(9)10/h1-3H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWOLBZMQDGRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935319 | |

| Record name | 3-Nitro-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5435-54-1, 15590-90-6 | |

| Record name | 3-Nitro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5435-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15590-90-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5435-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most efficient method to purify 4-Hydroxy-3-nitropyridine?

A1: While traditional wet separation methods exist, sublimation has been shown as a highly effective purification method for 4-Hydroxy-3-nitropyridine []. This method, conducted under reduced pressure, yields a product with a purity greater than 98% []. A second sublimation under normal atmospheric pressure can further enhance the purity to over 99.7% []. This approach is advantageous due to its high yield, minimal energy consumption, and environmentally friendly nature as it generates no wastewater [].

Q2: What are the key spectroscopic characteristics of 4-Hydroxy-3-nitropyridine?

A2: 4-Hydroxy-3-nitropyridine has been characterized using various spectroscopic methods. Researchers have utilized NMR, XRD, and IR spectroscopy to obtain a comprehensive understanding of its structural properties []. These techniques provide valuable insights into the compound's molecular vibrations, electronic transitions, and crystalline structure.

Q3: Beyond spectroscopic techniques, what other methods are used to characterize 4-Hydroxy-3-nitropyridine?

A3: In addition to spectroscopic analysis, researchers determine the melting point, a crucial physicochemical property []. Furthermore, the pH value of a 1% suspension of 4-Hydroxy-3-nitropyridine in water provides insights into its acidic/basic nature []. These parameters contribute to a comprehensive characterization of the compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.